2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is a pyrimidoindole derivative characterized by a benzyl-substituted pyrimido[5,4-b]indole core and an acetamide side chain terminating in a 5-chloro-2-methylphenyl group. Pyrimidoindoles are often explored for their interactions with biological targets, such as Toll-like receptors (TLRs) or enzymes, due to their planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-22-13-20(28)10-9-18(22)2/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBRFYLCYBSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide generally involves several key steps:
Formation of the pyrimidoindole core: This can be achieved through multi-step synthetic pathways, starting from simple aromatic precursors.
Incorporation of the benzyl and methyl groups: These steps typically involve alkylation reactions under basic conditions.
Attachment of the N-(5-chloro-2-methylphenyl)acetamide moiety: This can be done via acylation reactions, often requiring the use of activating agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization to ensure high yield and purity. This might involve:
Batch or continuous-flow reactors: to streamline the synthesis process.
Catalysts and process aids: to enhance reaction efficiency.
Advanced purification techniques: , such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can undergo several types of reactions:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction might involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophilic reagents, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The reactions might yield various derivatives, depending on the nature of the substituents and reaction conditions, adding to the compound’s potential versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can serve as a precursor or intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Its potential biological activities, stemming from its unique structure, could include:
Antimicrobial properties: Potential effectiveness against bacterial or fungal pathogens.
Anticancer activities: Possible use in developing new cancer therapeutics targeting specific cellular pathways.
Industry
In industry, this compound may find use in the synthesis of dyes, polymers, or other advanced materials, thanks to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide exerts its effects involves:
Molecular interactions with specific targets: These could include enzymes, receptors, or other proteins.
Pathways modulation: By influencing key biochemical pathways, the compound can alter cellular processes like signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Key Observations :
- Acetamide Side Chain : The 5-chloro-2-methylphenyl group in the target compound introduces steric bulk and lipophilicity relative to the 4-chlorophenyl () or benzyl () variants, which may influence receptor binding kinetics .
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique integration of an indole structure and a pyrimidoindole system. Its molecular formula is , with a molecular weight of approximately 474.92 g/mol. The presence of an acetamide group enhances its reactivity and potential for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exert effects through:
- Inhibition of Kinases : The compound has shown potential as a multi-target kinase inhibitor, affecting pathways related to cell proliferation and survival.
- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antiproliferative Activity :
-
Antiviral Properties :
- Preliminary studies suggest that the compound may possess antiviral activity, although detailed mechanisms remain to be elucidated.
-
Anti-inflammatory Effects :
- The compound's structure allows it to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Antiproliferative Evaluation
A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines (MCF-7, A-549). The results indicated that compounds with specific substitutions showed enhanced activity against EGFR (IC50 values ranging from 89 to 137 nM), comparable to erlotinib .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5d | MCF-7 | 1.05 | EGFR Inhibitor |
| 5e | A-549 | 0.95 | Multi-target Kinase Inhibitor |
| Doxorubicin | MCF-7 | 1.13 | Chemotherapeutic Agent |
Study 2: Apoptotic Activity
Another investigation focused on the apoptotic effects of the compound. It was found that treatment led to significant increases in caspase levels (3, 8, and 9) and Cytochrome C release, indicating a robust apoptotic response in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
